methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that features a chromen-2-one core structure with various substituents, including a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the naphthalene moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as copper (I) for alkyne-azide cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves its interaction with molecular targets in biological systems. The naphthalene moiety and chromen-2-one core can bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-Methylnaphthalene
- 14-Hydroxymuurolene
Uniqueness
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of functional groups and structural features. The presence of both a naphthalene moiety and a chromen-2-one core provides it with distinct chemical and biological properties that are not found in similar compounds.
Biological Activity
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety and a naphthalene derivative. Its molecular formula is C24H26O5, which contributes to its unique biological profile.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Anticancer Effects
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HT-29 (Colon) | 20 | Cell cycle arrest (G1 phase) |
A549 (Lung) | 18 | ROS generation |
The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in cell survival and apoptosis. Notably, it appears to affect the PI3K/Akt pathway, which plays a crucial role in regulating cell growth and survival .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study conducted by Sonawane et al. evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a high scavenging capacity with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Case Study 2: In Vivo Antitumor Activity
In vivo experiments involving xenograft models showed that treatment with this compound resulted in reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Properties
Molecular Formula |
C26H22O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C26H22O6/c1-15-20-10-11-23(16(2)25(20)32-26(29)21(15)13-24(28)30-3)31-14-22(27)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13-14H2,1-3H3 |
InChI Key |
FZJLVKMIBIIDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)OC |
Origin of Product |
United States |
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